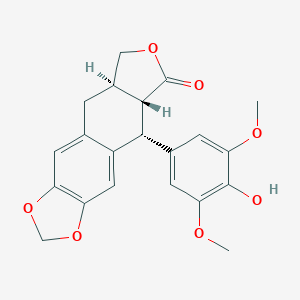
Penethamate Hydriodide
Descripción general
Descripción
Penethamate hidrioduro es un agente antimicrobiano veterinario utilizado principalmente por sus propiedades antibacterianas. Es el éster de dietilaminoetilo de la bencilpenicilina y se usa comúnmente en el tratamiento de la mastitis en vacas y las infecciones bacterianas en varias especies, incluyendo ganado, cerdos, caballos, cabras y ovejas . El compuesto es conocido por su capacidad de convertirse en bencilpenicilina, que bloquea la biosíntesis de las paredes celulares bacterianas, haciéndolo efectivo contra una amplia gama de infecciones bacterianas .
Aplicaciones Científicas De Investigación
Penethamate hidrioduro se usa ampliamente en medicina veterinaria por sus propiedades antimicrobianas. Es particularmente efectivo en el tratamiento de la mastitis en vacas lecheras, una condición causada por infecciones bacterianas en la ubre . El compuesto también se usa en el tratamiento de infecciones bacterianas en otros animales, incluyendo cerdos, caballos, cabras y ovejas .
Su capacidad de convertirse en bencilpenicilina lo convierte en un compuesto valioso en el estudio de los derivados de la penicilina y sus mecanismos de acción .
Mecanismo De Acción
Penethamate hidrioduro actúa como un profármaco, convirtiéndose en bencilpenicilina al hidrolizarse. Bencilpenicilina trabaja inhibiendo la síntesis de las paredes celulares bacterianas, lo que lleva a la lisis y muerte de las bacterias . Los objetivos moleculares de la bencilpenicilina incluyen las proteínas de unión a la penicilina, que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana .
Análisis Bioquímico
Biochemical Properties
Penethamate Hydriodide is a prodrug from which benzylpenicillin and diethylaminoethanol are released by hydrolysis . The antimicrobial activity of the compound is exclusively related to benzylpenicillin . It interacts with bacterial cell wall biosynthesis enzymes, thereby exerting its antimicrobial effects .
Cellular Effects
The primary cellular effect of this compound is the inhibition of bacterial cell wall synthesis . This leads to the death of the bacteria, thereby treating the infection. The compound is used in the treatment of mastitis in cows and bacterial infections in a range of species including swine, cattle, horse, goat, and sheep .
Molecular Mechanism
The molecular mechanism of action of this compound involves the hydrolysis of the compound to release benzylpenicillin and diethylaminoethanol . Benzylpenicillin then interacts with the enzymes involved in bacterial cell wall synthesis, inhibiting their function and leading to the death of the bacteria .
Temporal Effects in Laboratory Settings
In aqueous solution at physiological conditions (37°C and pH 7.3), the half-life of this compound is 23 minutes . In tissue homogenate at 32°C, half of the this compound was hydrolyzed within two hours, and at 20 hours no this compound remained .
Dosage Effects in Animal Models
In laboratory animals, the acute LD50 of this compound is greater than or equal to 2000 mg/kg body weight following oral or subcutaneous administration, 300-1650 mg/kg following intraperitoneal administration, and 30-90 mg/kg body weight in connection with intravenous administration .
Metabolic Pathways
Upon administration, this compound is rapidly converted into benzylpenicillin . This conversion involves the hydrolysis of this compound, a process that is likely facilitated by esterases present in the body .
Transport and Distribution
Given its use in intramammary products for the treatment of mastitis in cows and as an injectable for the treatment of bacterial infections in various species, it can be inferred that the compound is likely distributed systemically .
Subcellular Localization
Given that its active metabolite, benzylpenicillin, acts on the bacterial cell wall, it is likely that this compound or its metabolites localize to the site of bacterial cell wall synthesis .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del penethamate hidrioduro involucra varios pasos. Un método incluye la aminación reductora de un compuesto con acetaldehído en presencia de un agente reductor . El proceso se lleva a cabo en un solvente bajo condiciones controladas para asegurar un alto rendimiento y pureza. Otro método involucra la reacción de apertura de anillo de un compuesto con aziridina bajo condiciones ácidas (pH 5-6), utilizando ácidos como el ácido fosfórico o el ácido sulfúrico .
Métodos de Producción Industrial: La producción industrial del penethamate hidrioduro sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la producción en masa, asegurando un alto rendimiento y pureza. El uso de técnicas y equipos avanzados ayuda a mantener la calidad y consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Penethamate hidrioduro se somete a hidrólisis, donde se convierte en bencilpenicilina y dietilaminoetanol. Esta reacción está influenciada por la temperatura y el pH, con temperaturas y niveles de pH más altos acelerando el proceso de hidrólisis .
Reactivos y Condiciones Comunes:
Hidrólisis: Agua y condiciones ácidas o básicas suaves.
Aminación Reductora: Agentes reductores y acetaldehído.
Reacción de Apertura de Anillo: Aziridina y ácidos como el ácido fosfórico o el ácido sulfúrico.
Principales Productos:
Bencilpenicilina: El principal producto activo formado por la hidrólisis del penethamate hidrioduro.
Dietilaminoetanol: Un subproducto de la reacción de hidrólisis.
Comparación Con Compuestos Similares
Penethamate hidrioduro es similar a otros derivados de la penicilina, como la procaína penicilina. Ambos compuestos comparten propiedades farmacológicas y mecanismos de acción similares, ya que se convierten en bencilpenicilina al hidrolizarse . Penethamate hidrioduro posee actividad anestésica local, un efecto también observado con otros ésteres de dietilaminoetanol .
Compuestos Similares:
Procaína Penicilina: Comparte propiedades farmacológicas y mecanismos de acción similares.
Bencilpenicilina: El producto activo formado por la hidrólisis del penethamate hidrioduro.
Penethamate hidrioduro se destaca por su uso específico en medicina veterinaria y su efectividad en el tratamiento de la mastitis en vacas lecheras. Sus propiedades y aplicaciones únicas lo convierten en un compuesto valioso tanto en la práctica veterinaria como en la investigación científica.
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCFDRXQPRCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)
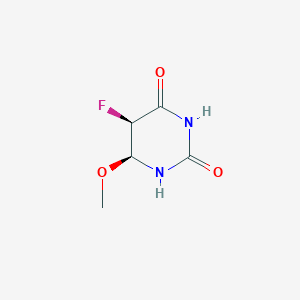

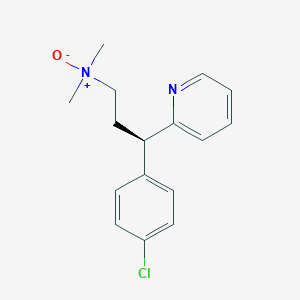

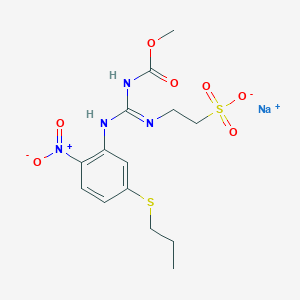
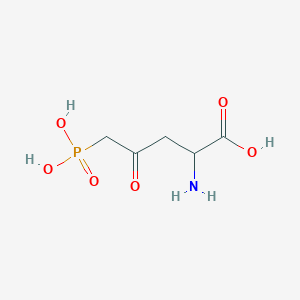
![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)
